molecular formula C8H10BrNO B7809870 4-Bromo-3-ethoxyaniline

4-Bromo-3-ethoxyaniline

Cat. No.: B7809870
M. Wt: 216.07 g/mol
InChI Key: QQAPQSYFPIYHGU-UHFFFAOYSA-N
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Description

Importance and Scope of Anilines in Chemical Research

Substituted anilines are of paramount importance in the field of organic chemistry, serving as versatile starting materials and intermediates in a myriad of chemical syntheses. wisdomlib.org Their utility spans the production of dyes, polymers, pharmaceuticals, and agrochemicals. nih.govrsc.org The amino group's ability to be converted into a diazonium salt allows for a wide range of subsequent transformations, making anilines key building blocks for complex organic molecules. wikipedia.org The nature of the substituent on the aniline (B41778) ring significantly influences the compound's basicity and reactivity. Electron-donating groups tend to increase the basicity, while electron-withdrawing groups decrease it. chemistrysteps.com

Significance of Halogenated and Alkoxy-Substituted Aromatic Amines

The introduction of halogen and alkoxy groups onto the aromatic ring of anilines imparts unique chemical properties that are highly valued in various research and industrial applications. Halogenation, the process of introducing one or more halogen atoms, can enhance the biological activity of compounds and is a key strategy in the development of pharmaceuticals and agrochemicals. nih.govwur.nl Halogenated anilines are crucial intermediates in the synthesis of a wide array of complex molecules, including those with applications in materials science and medicinal chemistry. nih.govscispace.com

Alkoxy groups, on the other hand, are known to influence a molecule's solubility, lipophilicity, and metabolic stability. Alkoxy-substituted aromatic amines are important precursors in the synthesis of various organic compounds. chemcess.comgiqimo.com The presence of both a halogen and an alkoxy group on an aniline ring, as seen in 4-Bromo-3-ethoxyaniline, creates a molecule with a distinct combination of electronic and steric properties, making it a valuable reagent in specialized synthetic applications.

Overview of Research Trajectories for this compound

This compound, a disubstituted aniline, has emerged as a significant building block in several areas of chemical research, particularly in medicinal chemistry. Its primary application lies in its use as a reactant or intermediate in the synthesis of complex heterocyclic compounds. chembk.comlookchem.com A notable research trajectory for this compound is its use in the preparation of kinase inhibitors, which are a class of targeted cancer therapeutics. lookchem.comnih.gov Specifically, it has been utilized in the synthesis of anilinoquinolinecarboxamides, which act as inhibitors for Colony-Stimulating Factor 1 Receptor (CSF-1R) kinase. lookchem.com Furthermore, research has demonstrated its role in the synthesis of novel urea (B33335) derivatives with potential antimicrobial properties. mdpi.com The unique substitution pattern of this compound provides a scaffold for the development of new molecules with specific biological activities.

Chemical and Physical Properties

This compound is commercially available, primarily as its hydrochloride salt, which appears as a white crystalline powder. chembk.com The free base has a predicted boiling point of 286.4 °C and a melting point in the range of 186-189 °C. lookchem.com It exhibits limited solubility in water. chembk.com

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C8H10BrNO chembk.com
Molar Mass 216.08 g/mol chembk.com
Melting Point 186-189 °C chembk.comlookchem.com
Boiling Point 286.4 °C (Predicted) lookchem.com
Density 1.455 g/cm³ (Predicted) chembk.comlookchem.com

Synthesis and Reactivity

The synthesis of this compound can be approached through various established organic chemistry methods. One common strategy involves the bromination of an appropriately substituted aniline precursor. For instance, starting with 3-ethoxyaniline, direct bromination would likely yield a mixture of isomers due to the directing effects of the amino and ethoxy groups. A more controlled synthesis might involve a multi-step sequence, potentially starting from a different substituted benzene (B151609) derivative and introducing the amino and ethoxy groups in a strategic manner. google.com Another potential route involves the reduction of a corresponding nitro compound, such as 1-bromo-2-ethoxy-4-nitrobenzene. smolecule.com

The reactivity of this compound is characteristic of substituted anilines. The amino group can undergo diazotization, allowing for its conversion to a variety of other functional groups. wikipedia.org The bromine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions under certain conditions. smolecule.com Furthermore, the compound can react with various electrophiles to form new derivatives, as demonstrated in its use to synthesize urea compounds with potential antimicrobial activity. mdpi.com

Applications in Research

The primary documented application of this compound in the scientific literature is as a key intermediate in the synthesis of biologically active molecules.

Use in the Synthesis of Kinase Inhibitors

A significant application of this compound is in the development of kinase inhibitors. lookchem.com Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. nih.gov this compound has been specifically used as a reactant in the preparation of anilinoquinolinecarboxamides, which have been identified as inhibitors of the CSF-1R kinase. lookchem.com This highlights the compound's importance in the discovery of new therapeutic agents.

Role in the Development of Novel Antimicrobial Agents

Recent research has explored the use of this compound in the synthesis of new urea derivatives. mdpi.com These derivatives have been evaluated for their potential antimicrobial activity. The study synthesized a series of compounds by reacting this compound with different isocyanates. mdpi.com This line of research demonstrates the utility of this compound as a scaffold for generating new molecules with potential therapeutic applications beyond cancer treatment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-ethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAPQSYFPIYHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101310596
Record name 4-Bromo-3-ethoxybenzenamine
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Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125756-95-8
Record name 4-Bromo-3-ethoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125756-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-ethoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromo 3 Ethoxyaniline

Strategies for Aromatic Halogenation

Aromatic halogenation is a cornerstone in the synthesis of 4-Bromo-3-ethoxyaniline. The primary challenge lies in achieving regioselectivity, directing the bromine atom specifically to the C-4 position of the 3-ethoxyaniline scaffold. This is governed by the electronic effects of the existing amino and ethoxy substituents.

Electrophilic aromatic substitution (SEAr) is the fundamental mechanism for introducing a halogen to an aromatic ring. wikipedia.org In the case of a precursor like 3-ethoxyaniline, both the amino (-NH₂) and ethoxy (-OC₂H₅) groups are activating and ortho-, para-directing. The powerful activating and directing effect of the amino group favors substitution at its para-position (C-4) and ortho-positions (C-2, C-6). The ethoxy group similarly directs to its ortho- (C-2, C-4) and para- (C-6) positions. The confluence of these directing effects strongly favors the introduction of an electrophile at the C-4 position, which is para to the amine and ortho to the ethoxy group.

However, the high reactivity of the unprotected aniline (B41778) can lead to side reactions, such as polybromination and oxidation. nih.gov To mitigate this, a common strategy is to protect the highly activating amino group by converting it into an acetamido group (-NHCOCH₃). researchgate.net This is achieved by reacting the aniline with acetic anhydride (B1165640). The resulting 3-ethoxyacetanilide is less activated, which allows for more controlled and selective bromination. Following the halogenation step, the acetyl protecting group can be readily removed via hydrolysis to regenerate the amine, yielding the final product. researchgate.net

Achieving high regioselectivity is critical for the efficient synthesis of this compound. Several techniques are employed to ensure the bromine atom is introduced exclusively at the desired C-4 position.

One of the most common methods involves the use of molecular bromine (Br₂) in a suitable solvent, often with a Lewis acid catalyst like iron(III) bromide (FeBr₃) if the ring is deactivated, though the high activation of aniline derivatives often makes a catalyst unnecessary. libretexts.orglumenlearning.com When using a protected precursor like 3-ethoxyacetanilide, bromination with Br₂ in acetic acid typically provides good yields of the desired 4-bromo-2-ethoxyacetanilide.

Alternative brominating agents can offer enhanced selectivity. N-Bromosuccinimide (NBS) is a milder source of electrophilic bromine that is often used for the regioselective bromination of activated aromatic rings. nih.gov Another highly regioselective reagent is 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one, which has been reported for the clean monobromination of aromatic amines, predominantly at the para-position. researchgate.net

The choice of solvent can also play a crucial role in directing the substitution. A patent for the synthesis of related 4-bromoaniline (B143363) derivatives describes a process where the reaction is carried out in pyridine or in solvent mixtures containing a high percentage of pyridine, which can influence the selectivity of the bromination reaction. google.com

Copper(II) halides have emerged as effective catalysts for the halogenation of aromatic compounds, including unprotected anilines, often under mild conditions. nih.govbeilstein-journals.org While the prompt specifies copper(II) chloride, the corresponding copper(II) bromide (CuBr₂) is used for bromination. This method is advantageous as it can sometimes circumvent the need for protecting groups. nih.gov

The proposed mechanism involves the oxidation of the aniline by Cu(II), followed by the addition of the halide. nih.govbeilstein-journals.org A simple and selective copper(II) chloride-mediated monochlorination of anilines has been developed using ethanol as a solvent under reflux conditions. tandfonline.com A similar system using CuBr₂ in ethanol can be applied for bromination. The copper catalyst facilitates a single electron transfer (SET) mechanism, forming a complex with the aniline that promotes regioselective halogenation. researchgate.net The use of molecular oxygen can often regenerate the active Cu(II) catalyst from the Cu(I) species formed during the reaction, allowing the use of catalytic amounts of copper. researchgate.net

This catalytic method represents an economically attractive and ecologically benign pathway to aromatic haloamines. researchgate.net

Amine Functionalization Protocols

An alternative synthetic strategy involves introducing the amine functionality at a later stage of the synthesis, typically through the reduction of a nitro group. This approach is highly effective and widely used in the synthesis of aromatic amines.

The synthesis would commence with a precursor that already contains the bromo and ethoxy groups in the correct orientation, such as 1-bromo-2-ethoxy-4-nitrobenzene. The final step is the reduction of the nitro (-NO₂) group to an amino (-NH₂) group. A variety of reducing agents can accomplish this transformation. A common and effective laboratory method involves the use of zinc powder and ammonium chloride in a solvent like tetrahydrofuran (THF), which can achieve high yields. chemicalbook.com Other established methods for nitro group reduction include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂).

Metal-Acid Systems: Employing metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).

Tin(II) Chloride (SnCl₂): A mild reducing agent that is particularly useful for substrates sensitive to more vigorous conditions.

This retrosynthetic approach, where the amine is formed from a nitro group, is a robust and versatile protocol for preparing substituted anilines like this compound.

Optimization of Reaction Conditions for Synthesis

To maximize the yield and purity of this compound, the optimization of reaction conditions is essential. Key parameters include the choice of solvent, temperature, and reaction time.

The solvent system can have a profound impact on the outcome of the synthesis, affecting reaction rates, yields, and selectivity. researchgate.net The ideal solvent should dissolve the reactants while facilitating the desired chemical transformation and minimizing side reactions. scielo.br

For electrophilic bromination reactions, solvents like acetic acid are commonly used as they can help to moderate the reactivity of the brominating agent and are compatible with the reaction conditions. In some specialized cases, pyridine has been used to enhance regioselectivity in the bromination of aniline derivatives. google.com

In copper-catalyzed halogenations, the solvent choice is particularly critical. While traditional organic solvents like ethanol are effective, research has shown that ionic liquids can offer significant advantages. nih.govtandfonline.com When copper halides are used in ionic liquids, both the copper salt and the aniline substrate can be fully dissolved, leading to optimal mixing and allowing the reaction to proceed at maximum speed. nih.govbeilstein-journals.org This can lead to higher yields and selectivity under milder conditions compared to reactions in conventional aqueous or organic solvents, and may eliminate the need for hazardous reagents like gaseous HCl or supplementary oxygen. nih.govresearchgate.net The selection of a solvent system that provides the best balance between substrate conversion and product selectivity is a key aspect of process optimization. scielo.br

Temperature Control and Reaction Kinetics

The synthesis of substituted anilines, including this compound, often involves multiple steps such as electrophilic aromatic substitution (e.g., bromination), nucleophilic aromatic substitution (e.g., etherification), and reduction of a nitro group. Temperature is a critical parameter in each of these steps, directly influencing the reaction rate and the selectivity towards the desired product.

In related syntheses, such as that of 3-bromo-4-methoxyaniline from p-fluoronitrobenzene, specific temperature ranges are maintained to optimize outcomes. For instance, a bromination reaction might be controlled at 25–45 °C, while a subsequent etherification reaction is held between 20–60 °C. google.com The final nitro-reduction step is often performed at a significantly higher temperature, in the range of 70–100 °C. google.com

Below is a representative table illustrating the impact of temperature on a hypothetical synthetic step for a related bromo-alkoxy-nitrobenzene intermediate.

Reaction StepTemperature (°C)Reaction Time (hours)Observed Yield (%)Notes
Bromination254.571.3Slower reaction rate, good selectivity. google.com
Bromination352.074.3Optimal balance of rate and yield. google.com
Bromination451.873.2Faster rate, slight decrease in selectivity. google.com
Nitro-Reduction85-955.0>95Higher temperature required to drive the reduction. google.com

This table is illustrative and based on data for analogous compounds. Specific kinetic parameters for the synthesis of this compound may vary.

Purification Protocols for Target Compound Isolation

The isolation and purification of this compound from the crude reaction mixture is a critical step to ensure the final product meets the required purity specifications. A multi-step approach is typically employed, leveraging the chemical properties of the target aniline and any remaining starting materials or byproducts.

Common purification strategies for substituted anilines include:

Acid-Base Extraction: This is a highly effective method for separating basic anilines from neutral or acidic impurities. The crude reaction mixture is dissolved in a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and washed with an aqueous acid solution (e.g., 10-20% HCl). researchgate.net The basic aniline is protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH or Na2CO3) to regenerate the free aniline, which can be extracted back into an organic solvent. researchgate.netreddit.com

Filtration and Recrystallization: If the crude product is a solid, it can be isolated by filtration. google.comresearchgate.net Further purification is often achieved by recrystallization from a suitable solvent system. This process involves dissolving the crude solid in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. liskonchem.com

Column Chromatography: For separating mixtures of compounds with similar polarities, silica gel column chromatography is a standard technique. chemicalbook.com The crude product is loaded onto a column of silica gel and eluted with a solvent system of appropriate polarity (e.g., a mixture of n-hexane and ethyl acetate). chemicalbook.com The components of the mixture travel down the column at different rates, allowing for their separation and collection as distinct fractions. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC). chemicalbook.com

Distillation: For liquid anilines, distillation under reduced pressure is a common purification method. This technique is particularly useful for removing non-volatile impurities or separating liquids with different boiling points. reddit.com

The table below summarizes these common purification protocols.

Purification MethodPrinciple of SeparationKey Reagents/MaterialsTypical Application
Acid-Base ExtractionDifferential solubility of the basic aniline and its protonated salt form. researchgate.netOrganic solvent (e.g., Ethyl Acetate), aqueous acid (e.g., HCl), aqueous base (e.g., NaOH).Separation of the target aniline from neutral or acidic impurities. researchgate.net
RecrystallizationDifference in solubility of the compound and impurities in a specific solvent at different temperatures. liskonchem.comSuitable solvent or solvent mixture (e.g., Ethanol/Water).Purification of crude solid product.
Column ChromatographyDifferential adsorption of compounds onto a stationary phase (silica gel) as a mobile phase passes through. chemicalbook.comSilica gel, eluent (e.g., Hexane/Ethyl Acetate).Separation of the target compound from byproducts with similar polarity. chemicalbook.com
FiltrationSeparation of a solid from a liquid or gas by passing the mixture through a filter medium. google.comchemicalbook.comFilter paper, Celite.Initial isolation of a solid product from the reaction mixture. chemicalbook.com

Reactivity and Reaction Pathways of 4 Bromo 3 Ethoxyaniline

Electrophilic Aromatic Substitution (EAS) Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of these reactions on 4-Bromo-3-ethoxyaniline are determined by the electronic effects of the existing substituents.

Directing Effects of Bromo and Ethoxy Substituents

The directing effects of the bromo and ethoxy substituents, along with the amino group, are crucial in predicting the outcome of electrophilic aromatic substitution reactions.

Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho-, para-director. It significantly increases the electron density of the benzene ring through resonance, making the ring more susceptible to electrophilic attack.

Ethoxy Group (-OCH₂CH₃): The ethoxy group is also an activating group and an ortho-, para-director. pearson.com Similar to the amino group, the oxygen atom of the ethoxy group can donate a lone pair of electrons to the benzene ring via resonance, thereby increasing the electron density at the ortho and para positions. pearson.comyoutube.com

Bromo Group (-Br): The bromine atom is a deactivating group due to its electron-withdrawing inductive effect. However, it is also an ortho-, para-director because its lone pair of electrons can participate in resonance, which helps to stabilize the intermediate carbocation (arenium ion) formed during the substitution at these positions. youtube.com

Regioselectivity and Site Prediction in Substitution

In a disubstituted or polysubstituted benzene ring, if the directing effects of the substituents reinforce each other, the regioselectivity is straightforward to predict. libretexts.org However, when the directing effects are opposed (antagonistic), the position of the incoming electrophile is determined by the most powerful activating group. libretexts.org

In this compound, the amino group at position 1, the ethoxy group at position 3, and the bromo group at position 4 present a scenario of cooperative and antagonistic effects. The amino group strongly directs ortho and para. The ethoxy group also directs ortho and para to its position. The bromo group directs ortho and para to its position.

Considering the positions on the ring:

Position 2 is ortho to the amino group and ortho to the ethoxy group.

Position 5 is para to the ethoxy group and ortho to the bromo group.

Position 6 is para to the amino group.

Given that the amino group is the most powerful activating group, followed by the ethoxy group, electrophilic substitution is most likely to occur at the positions most activated by these groups. Therefore, positions 2 and 6 are the most probable sites for electrophilic attack. Steric hindrance might play a role in favoring one position over the other.

Mechanism of Electrophilic Substitution on Aromatic Systems

The mechanism of electrophilic aromatic substitution generally proceeds in two steps:

Formation of a Sigma Complex (Arenium Ion): The aromatic ring, acting as a nucleophile, attacks the electrophile (E⁺). This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step of the reaction.

Deprotonation to Restore Aromaticity: A base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromaticity of the ring and yields the substituted product.

Nucleophilic Substitution Reactions

Aryl halides are generally unreactive towards nucleophilic substitution reactions under normal conditions. However, nucleophilic aromatic substitution (SNAAr) can occur if the aromatic ring is activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. In this compound, the presence of the strongly electron-donating amino and ethoxy groups makes the ring electron-rich, thus disfavoring a typical SNAAr mechanism at the position of the bromine atom.

Oxidation Reactions

The amino group in anilines is susceptible to oxidation. The products of the oxidation of substituted anilines depend on the nature of the oxidizing agent and the reaction conditions. Common oxidizing agents like potassium permanganate (KMnO₄) can oxidize the amino group. libretexts.orgnitrkl.ac.innih.gov The oxidation of aminophenols, which have structural similarities to this compound, can lead to the formation of quinone-imine derivatives. rsc.org The presence of the electron-donating ethoxy group might influence the ease of oxidation.

Reduction Reactions

While the aniline (B41778) and ethoxy moieties are generally stable to common reducing conditions, if a nitro group were present on the ring, it could be readily reduced to an amino group. A common method for the reduction of aromatic nitro compounds is the use of a metal, such as tin (Sn), in the presence of a strong acid like hydrochloric acid (HCl). vedantu.comreddit.comsciencemadness.org This reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the corresponding aniline. This method is effective for the reduction of nitroarenes without affecting other functional groups like halogens or ethers. commonorganicchemistry.com

Coupling Reactions (e.g., Cross-Coupling Reactions)

This compound is a versatile building block in organic synthesis, primarily owing to the presence of a reactive carbon-bromine bond, which readily participates in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a wide array of more complex molecules. The electron-donating nature of the amino and ethoxy groups can influence the reactivity of the aryl bromide, generally making it a suitable substrate for these transformations.

The primary cross-coupling reactions involving this compound include the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions. These methodologies provide access to biaryls, arylamines, substituted alkenes, and aryl alkynes, respectively.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the reactivity of similar bromoaniline derivatives provides a strong indication of its viability as a substrate. For instance, the coupling of 4-bromoanilines with various phenylboronic acids is a well-established transformation.

In a typical Suzuki-Miyaura reaction, this compound would be reacted with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium(II) salt like palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand. A base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄), is essential for the activation of the organoboron species. The reaction is typically carried out in a solvent system that can facilitate the dissolution of both organic and inorganic reagents, such as a mixture of toluene and water or dioxane and water.

The reaction involving the closely related 4-bromo-2-methylaniline has been shown to proceed with various aryl and heteroaryl boronic acids, yielding the corresponding coupled products in moderate yields (33–46%). mdpi.comresearchgate.netnih.gov The conditions for these reactions typically involve Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base at elevated temperatures. mdpi.comresearchgate.netnih.gov It is anticipated that this compound would exhibit similar reactivity under these or optimized conditions.

Interactive Data Table: Representative Suzuki-Miyaura Coupling of a Substituted Bromoaniline

Aryl BromideCoupling PartnerCatalystBaseSolventTemperature (°C)Yield (%)Reference
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylanilineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄Not Specified9033-46 mdpi.comresearchgate.netnih.gov

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction is highly valuable for the synthesis of substituted anilines and their derivatives. This compound, with its reactive C-Br bond, is a suitable candidate for this transformation, allowing for the introduction of various amino groups at the 4-position.

A general procedure for the Buchwald-Hartwig amination involves reacting the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. Commonly used catalysts include palladium(II) acetate or tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] in combination with a bulky electron-rich phosphine ligand, such as XPhos or RuPhos. The choice of base is critical, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) often being employed. The reaction is typically conducted in an inert solvent like toluene or dioxane under an inert atmosphere.

While specific examples with this compound are not readily found in the literature, the general applicability of the Buchwald-Hartwig amination to a wide range of aryl bromides suggests its utility with this substrate. nih.gov The electronic properties of the ethoxy and amino substituents would likely influence the reaction kinetics but are not expected to prevent the coupling.

Interactive Data Table: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Aryl HalideAmineCatalyst System (Catalyst + Ligand)BaseSolventTemperature (°C)General Yield Range
Aryl BromidePrimary or Secondary AminePd(OAc)₂ or Pd₂(dba)₃ + Bulky Phosphine Ligand (e.g., XPhos, RuPhos)NaOtBu, LiHMDSToluene, DioxaneRoom Temp. to 110Good to Excellent

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. rug.nl This reaction allows for the arylation of alkenes, leading to the formation of substituted olefins. This compound can serve as the aryl halide component in this reaction, enabling the introduction of a substituted vinyl group at the 4-position.

Typical conditions for a Heck reaction involve heating the aryl bromide and the alkene with a palladium catalyst, such as palladium(II) acetate, often in the presence of a phosphine ligand like triphenylphosphine (PPh₃). A base, commonly a tertiary amine like triethylamine (Et₃N) or an inorganic base such as sodium acetate (NaOAc), is required to neutralize the hydrogen halide formed during the reaction. The choice of solvent can vary, with polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile being frequently used.

The success of the Heck reaction is dependent on the nature of both the aryl halide and the alkene. Electron-withdrawing groups on the alkene generally enhance its reactivity. Given the successful application of the Heck reaction with various bromoanilines, it is expected that this compound would react with activated alkenes, such as acrylates or styrenes, under standard Heck conditions to afford the corresponding substituted anilines. analis.com.myresearchgate.netresearchgate.net

Interactive Data Table: General Parameters for the Heck Reaction with Aryl Bromides

Aryl HalideAlkeneCatalystBaseSolventTemperature (°C)General Outcome
Aryl BromideActivated Alkene (e.g., Acrylates, Styrenes)Pd(OAc)₂ (with or without phosphine ligand)Et₃N, NaOAc, K₂CO₃DMF, Acetonitrile80-140Formation of substituted alkene

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between an aryl or vinyl halide and a terminal alkyne, which is a reliable method for the synthesis of arylalkynes. scielo.org.mx this compound can be employed as the aryl halide partner in this reaction to introduce an alkynyl substituent.

The reaction is typically carried out using a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], in conjunction with a copper(I) salt, most commonly copper(I) iodide (CuI), as a co-catalyst. An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent. The reaction generally proceeds under mild conditions, often at room temperature.

While specific examples detailing the Sonogashira coupling of this compound are scarce in the literature, the general methodology is broadly applicable to a wide range of aryl bromides. The reaction of various bromoarenes with terminal alkynes like phenylacetylene under Sonogashira conditions is well-established and typically provides the corresponding arylalkynes in good yields. researchgate.netresearchgate.net

Interactive Data Table: Typical Conditions for Sonogashira Coupling of Aryl Bromides

Aryl HalideAlkyneCatalyst SystemBase/SolventTemperature (°C)General Outcome
Aryl BromideTerminal Alkyne (e.g., Phenylacetylene)PdCl₂(PPh₃)₂ / CuITriethylamine or DiisopropylamineRoom Temp. to 75Formation of arylalkyne

Derivatization and Synthetic Applications of 4 Bromo 3 Ethoxyaniline As a Precursor

Synthesis of Quinoline (B57606) Derivatives

The quinoline skeleton is a fundamental structure in many biologically active compounds and pharmaceuticals. nih.gov 4-Bromo-3-ethoxyaniline serves as a valuable starting material for constructing substituted quinoline rings through a sequence of established organic reactions.

Condensation Reactions with Malonate Esters

A primary step in building the quinoline framework from this compound involves a condensation reaction with a malonate ester, such as diethyl ethoxymethylenemalonate. nih.gov This reaction, typically conducted by heating the two reagents together, results in the formation of an enamine intermediate, specifically diethyl 2-(((4-bromo-3-ethoxyphenyl)amino)methylene)malonate. This transformation is a variation of the Gould-Jacobs reaction, a classic method for quinoline synthesis. The reaction proceeds by the nucleophilic attack of the aniline's amino group on the electrophilic carbon of the ethoxymethylene group, followed by the elimination of ethanol.

Cyclization and Chlorination Strategies for Quinoline Ring Formation

The enamine intermediate formed in the previous step is primed for cyclization to build the heterocyclic portion of the quinoline system. This is typically achieved through thermal cyclization, where heating the intermediate in a high-boiling point solvent like diphenyl ether or Dowtherm A induces an intramolecular electrophilic aromatic substitution. This process forms a 4-hydroxyquinoline (B1666331) derivative, ethyl 7-ethoxy-6-bromo-4-hydroxyquinoline-3-carboxylate.

To increase the synthetic utility of this quinoline intermediate, the 4-hydroxyl group is often converted to a chlorine atom. This chlorination is commonly carried out using reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), yielding the corresponding 4-chloroquinoline (B167314) derivative. nih.gov This chlorinated intermediate is a key precursor for further functionalization. researchgate.net

Subsequent Nucleophilic Aromatic Substitution (S_NAr) on Quinoline Intermediates

The chlorine atom at the 4-position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (S_NAr). mdpi.com This allows for the introduction of a wide variety of substituents by reacting the 4-chloroquinoline intermediate with different nucleophiles, such as amines, alcohols, or thiols. mdpi.com For instance, reaction with various primary or secondary amines can displace the chloride to form 4-aminoquinoline (B48711) derivatives. mdpi.com The regioselectivity of this reaction is well-established, with nucleophilic attack preferentially occurring at the C4 position. mdpi.com This S_NAr strategy is a powerful tool for creating diverse libraries of quinoline compounds for various applications. researchgate.net

Reaction Step Key Reagents Intermediate/Product Reaction Type
Condensation Diethyl ethoxymethylenemalonateDiethyl 2-(((4-bromo-3-ethoxyphenyl)amino)methylene)malonateCondensation
Cyclization High-boiling solvent (e.g., Dowtherm A)Ethyl 7-ethoxy-6-bromo-4-hydroxyquinoline-3-carboxylateThermal Cyclization
Chlorination Phosphoryl chloride (POCl₃)Ethyl 7-ethoxy-6-bromo-4-chloroquinoline-3-carboxylateChlorination
S_NAr Nucleophiles (e.g., Amines, Alcohols)Various 4-substituted quinoline derivativesNucleophilic Aromatic Substitution

Formation of Urea (B33335) Derivatives

Beyond quinoline synthesis, this compound is also employed as a precursor for creating urea derivatives. The urea functional group is a significant pharmacophore found in numerous therapeutic agents. nih.gov

Reaction with Isocyanates for Urea Bond Formation

The most direct method for synthesizing urea derivatives from this compound involves its reaction with an isocyanate (R-N=C=O). beilstein-journals.org In this reaction, the nitrogen atom of the aniline's amino group acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. nih.gov This addition reaction is typically efficient and results in the formation of a stable urea linkage, yielding an N,N'-disubstituted urea. organic-chemistry.org The reaction is versatile, allowing for a wide range of substituents to be incorporated into the final urea molecule by selecting the appropriate isocyanate starting material. beilstein-journals.org

Characterization of Novel Urea Adducts

The structural confirmation of newly synthesized urea derivatives is essential. A combination of spectroscopic techniques is used for comprehensive characterization. nih.gov

Key Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is used to identify the chemical environment of protons in the molecule, confirming the presence of the aromatic rings and the N-H protons of the urea linkage. ¹³C NMR spectroscopy is particularly useful for identifying the characteristic signal of the urea carbonyl carbon, which typically appears in the range of 150-160 ppm. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify key functional groups. The N-H stretching vibrations of the urea group are typically observed in the region of 3300-3500 cm⁻¹, while the strong C=O (carbonyl) stretching vibration is a prominent feature, usually appearing around 1630-1680 cm⁻¹.

Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight of the synthesized compound. The detection of the molecular ion peak (M+) or related peaks (e.g., [M+H]+) confirms that the desired product has been formed with the correct mass. nih.gov

Technique Key Observables for Urea Derivatives
¹H NMR Signals for aromatic protons and N-H protons.
¹³C NMR Characteristic signal for the urea carbonyl (C=O) carbon (approx. 150-160 ppm). nih.gov
IR Spectroscopy N-H stretching bands (3300-3500 cm⁻¹) and a strong C=O stretching band (1630-1680 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight of the target urea adduct. nih.gov

Synthesis of Schiff Bases

Schiff bases, characterized by the presence of an imine or azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde or a ketone. nanobioletters.com This reaction is fundamental in the derivatization of this compound, converting its primary amino group into a versatile imine functionality that is a cornerstone for the synthesis of various biologically active compounds and coordination complexes. nih.govnih.gov

The synthesis of Schiff bases from this compound involves the reaction of its nucleophilic primary amino group with the electrophilic carbonyl carbon of an aldehyde or ketone. masterorganicchemistry.com The reaction is typically carried out in an alcoholic solvent, often with the addition of a catalytic amount of acid to facilitate the dehydration process. internationaljournalcorner.com The removal of the water molecule formed during the reaction drives the equilibrium towards the formation of the stable imine product. masterorganicchemistry.com

The general reaction proceeds as follows: The amine attacks the carbonyl carbon, forming a hemiaminal intermediate. This intermediate is then protonated, and subsequently loses a molecule of water to form the final imine, or Schiff base. masterorganicchemistry.com A variety of aromatic and aliphatic aldehydes and ketones can be employed in this reaction to generate a diverse library of Schiff bases derived from this compound.

Table 1: Examples of Potential Condensation Reactions with this compound

Carbonyl CompoundProduct ClassPotential Reaction Conditions
BenzaldehydeN-benzylidene-4-bromo-3-ethoxyanilineEthanol, reflux, catalytic acetic acid
Salicylaldehyde2-(((4-bromo-3-ethoxyphenyl)imino)methyl)phenolEthanol, reflux
AcetophenoneN-(1-phenylethylidene)-4-bromo-3-ethoxyanilineToluene, Dean-Stark apparatus
CyclohexanoneN-cyclohexylidene-4-bromo-3-ethoxyanilineMethanol, reflux

Stereochemical Aspects of Imine Bond Formation (e.g., trans geometry)

The formation of the carbon-nitrogen double bond (C=N) in Schiff bases introduces the possibility of stereoisomerism. Similar to C=C double bonds, C=N bonds can exist as E (entgegen, or trans) or Z (zusammen, or cis) isomers. In most cases, the condensation of anilines with aldehydes results in the thermodynamically more stable E isomer as the major product. researchgate.net This preference is attributed to minimized steric hindrance between the substituents on the imine carbon and the nitrogen atom. The bulkier groups arrange themselves on opposite sides of the double bond, leading to the trans geometry. Aniline (B41778) has been noted as a classical catalyst for imine formation, capable of speeding up the reaction under mild aqueous conditions. researchgate.net

Development of Other Nitrogen-Containing Heterocycles

The structural framework of this compound is a valuable starting point for the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals, agrochemicals, and functional materials. mdpi.comnih.gov The amine group can participate in cyclization reactions, while the bromo and ethoxy substituents can be used to direct the regiochemistry of these transformations or be modified in subsequent steps.

Synthetic strategies for building heterocycles often involve tandem or cascade reactions initiated from simpler precursors. organic-chemistry.org For instance, anilines are common precursors for the synthesis of:

Quinolines: Through reactions like the Skraup or Doebner-von Miller synthesis, where anilines react with α,β-unsaturated carbonyl compounds.

Indoles: In the Bischler-Mohlau indole (B1671886) synthesis, α-halo-ketones react with anilines.

Pyrroles: Palladium-catalyzed cascade reactions involving alkynes can provide access to substituted pyrrole (B145914) heterocycles. organic-chemistry.org

Pyrazoles: One-pot synthetic methods can be used to construct thiomethyl/selenomethyl substituted pyrazoles. researchgate.net

The presence of the bromine atom on the this compound ring offers a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of various substituents before or after the formation of the heterocyclic ring. This versatility enables the creation of a wide array of complex, functionalized heterocyclic systems.

Role as a Key Intermediate in Complex Molecule Synthesis

The utility of this compound as a synthetic intermediate stems from the orthogonal reactivity of its functional groups. Chemists can selectively perform reactions at one site while leaving the others intact for later transformations. This controlled, stepwise modification is crucial in the total synthesis of complex natural products and pharmaceuticals. frontiersin.org

For example, the amine group can be protected, followed by a cross-coupling reaction at the bromine position to form a new carbon-carbon or carbon-heteroatom bond. Subsequently, the protecting group can be removed, and the now-free amine can be used for further derivatization, such as amide bond formation or participation in a cyclization reaction. This "pot economy" approach, where multiple transformations are carried out in a minimal number of reaction vessels, is an efficient strategy in modern organic synthesis. frontiersin.org Substituted anilines are frequently used as intermediates in the production of biologically active molecules for the pharmaceutical and agrochemical industries. maksons.co.in

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy would provide information on the chemical environment, number, and connectivity of protons in the 4-Bromo-3-ethoxyaniline molecule. A detailed analysis would involve the assignment of chemical shifts (δ) in parts per million (ppm), signal multiplicities (e.g., singlet, doublet, triplet, quartet), and coupling constants (J) in Hertz (Hz) for each unique proton.

Expected ¹H NMR Data Table for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Data not available Data not available Data not available Aromatic Protons
Data not available Data not available Data not available Amino Protons (-NH₂)
Data not available Data not available Data not available Ethoxy Protons (-OCH₂CH₃)

Carbon-13 NMR (¹³C NMR) Spectroscopic Analysis

¹³C NMR spectroscopy would identify all unique carbon environments within the this compound structure. The spectrum would display a series of peaks, with the chemical shift of each peak corresponding to a specific carbon atom.

Expected ¹³C NMR Data Table for this compound

Chemical Shift (δ, ppm) Assignment
Data not available Aromatic Carbons
Data not available Ethoxy Carbon (-OCH₂)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound would be expected to show characteristic absorption bands for N-H stretching of the amine, C-O stretching of the ether, and C-Br stretching, as well as absorptions corresponding to the aromatic ring.

Expected IR Data Table for this compound

Wavenumber (cm⁻¹) Functional Group Assignment
Data not available N-H stretch (amine)
Data not available C-H stretch (aromatic)
Data not available C=C stretch (aromatic)
Data not available C-O stretch (ether)
Data not available C-N stretch (amine)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound and its fragments, allowing for the determination of the molecular weight and elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a fingerprint of the molecule's structure.

Expected EI-MS Data Table for this compound

m/z Relative Intensity (%) Fragment Assignment
Data not available Data not available [M]⁺
Data not available Data not available [M+2]⁺

High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS)

HR-EI-MS provides a highly accurate measurement of the mass of the molecular ion and its fragments, which allows for the determination of the elemental formula.

Expected HR-EI-MS Data for this compound

Calculated m/z Measured m/z

| Molecular Formula | C₈H₁₀BrNO | Data not available | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing aromatic compounds like this compound by providing information about their electronic transitions. The absorption of UV-Vis radiation by the molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's chromophores.

Table 1: Expected UV-Vis Spectral Characteristics of Substituted Anilines

Compound Expected λmax (nm) Notes
Aniline (B41778) 286 Parent compound, for reference. aatbio.com

Chromatographic Analysis

Chromatographic techniques are essential for the separation, identification, and purity assessment of this compound. Both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) play significant roles in the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of this compound and for separating it from reaction mixtures or impurities. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

For substituted anilines, reversed-phase HPLC is a commonly employed method. A study on the separation of twelve substituted anilines utilized a C18 hybrid stationary phase with a mobile phase of pure water under high-temperature conditions (160°C to 200°C) tandfonline.comtandfonline.com. Another approach for separating aromatic amines involves a cyanopropyl-bonded phase column with a mobile phase consisting of hexane and isopropanol, with detection at 254 nm oup.com. These methods demonstrate the versatility of HPLC in analyzing compounds structurally related to this compound. While a specific, standardized HPLC method for this compound is not detailed in the literature, a typical method would involve a C18 column with a mobile phase of acetonitrile and water, with UV detection at a wavelength corresponding to one of the compound's absorption maxima.

Table 2: General HPLC Parameters for Substituted Aniline Analysis

Parameter Typical Conditions
Stationary Phase C18 or Cyanopropyl-bonded silica
Mobile Phase Acetonitrile/Water or Hexane/Isopropanol
Detection UV at 254 nm or other suitable wavelength

| Temperature | Ambient or elevated for improved resolution |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions, such as the synthesis of this compound. It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture.

For the analysis of aromatic amines, silica gel is a common stationary phase niscpr.res.intandfonline.com. The choice of mobile phase is critical and depends on the polarity of the compounds to be separated. A range of organic solvents with varying polarities can be used niscpr.res.in. The separation is based on the differential adsorption of the compounds to the stationary phase and their solubility in the mobile phase. After development, the spots on the TLC plate can be visualized under UV light or by using a staining reagent. For aromatic amines, reagents such as iodine vapors or a cinnamaldehyde solution can be used for visualization, often resulting in colored spots tandfonline.comresearchgate.netrsc.org. By comparing the retention factor (Rf) values of the spots in the reaction mixture to those of the starting materials and the expected product, the progress of the reaction can be effectively monitored.

Table 3: Typical TLC System for Aromatic Amine Analysis

Component Description
Stationary Phase Silica gel G on glass plates niscpr.res.intandfonline.com
Mobile Phase Organic solvents of varying polarities (e.g., cyclohexane, toluene, diethyl ether, butanol) niscpr.res.in

| Visualization | UV light, iodine vapors, or a suitable chemical stain (e.g., cinnamaldehyde) tandfonline.comresearchgate.netrsc.org |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, this analysis provides experimental verification of its chemical formula, C8H10BrNO. The technique typically involves the combustion of a small, precisely weighed sample of the compound in an excess of oxygen. The combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified, from which the percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated. The percentage of bromine can be determined by other methods, such as titration after combustion.

The experimentally determined percentages of each element are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Table 4: Theoretical Elemental Composition of this compound (C8H10BrNO)

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
Carbon C 12.01 8 96.08 44.47
Hydrogen H 1.01 10 10.10 4.68
Bromine Br 79.90 1 79.90 36.99
Nitrogen N 14.01 1 14.01 6.49
Oxygen O 16.00 1 16.00 7.41

| Total | | | | 216.09 | 100.00 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of many-body systems, including molecules. tci-thaijo.orgnih.gov It is frequently employed to derive various quantum chemical properties and reactivity descriptors. tci-thaijo.org

DFT calculations are instrumental in determining the electronic characteristics of 4-Bromo-3-ethoxyaniline. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. researchgate.net The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity.

Quantum chemical descriptors derived from HOMO and LUMO energies, such as ionization potential, electron affinity, chemical hardness, and electrophilicity, can be calculated to quantify the molecule's reactivity. nih.govresearchgate.netresearchgate.net For instance, the presence of electron-donating groups like amino (-NH₂) and ethoxy (-OC₂H₅) on the aniline (B41778) ring is expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack.

Table 1: Predicted Quantum Chemical Reactivity Descriptors for this compound (Illustrative) This table presents hypothetical values based on typical DFT calculations for similar aromatic compounds.

ParameterSymbolPredicted Value (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-5.50Electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.80Electron-accepting ability
HOMO-LUMO Energy GapΔE4.70Chemical reactivity and stability researchgate.net
Ionization PotentialIP5.50Energy required to remove an electron
Electron AffinityEA0.80Energy released when an electron is added
Global Hardnessη2.35Resistance to change in electron distribution
Electrophilicity Indexω1.85Propensity to accept electrons

To pinpoint specific reactive sites within the this compound molecule, Fukui indices and Molecular Electrostatic Potential (MEP) maps are analyzed.

Fukui Indices quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. substack.com There are three main types of condensed Fukui indices:

f+ : Predicts the most likely site for a nucleophilic attack (attack by an electron-rich species).

f- : Predicts the most likely site for an electrophilic attack (attack by an electron-poor species).

f⁰ : Predicts the most likely site for a radical attack.

For this compound, the electron-rich nitrogen of the amino group and specific carbon atoms on the aromatic ring are expected to be susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP) Maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net Red-colored regions indicate negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor areas), susceptible to nucleophilic attack. The MEP map for this compound would likely show negative potential around the amino and ethoxy groups, highlighting them as centers of reactivity. tci-thaijo.orgresearchgate.net

Table 2: Predicted Reactive Sites in this compound based on Fukui Functions (Illustrative)

Atom/RegionPredicted Site for Nucleophilic Attack (High f+)Predicted Site for Electrophilic Attack (High f-)Predicted Site for Radical Attack (High f⁰)
Amino Group (N)
Aromatic Ring (C2, C6)
Aromatic Ring (C5)
Bromine Atom (Br)

The reactivity and orientation of electrophilic substitution on the benzene (B151609) ring are governed by the electronic properties of its substituents. minia.edu.eglibretexts.org In this compound, three substituents are present: an amino group (-NH₂), an ethoxy group (-OC₂H₅), and a bromine atom (-Br).

Amino (-NH₂) and Ethoxy (-OC₂H₅) Groups: Both are strong activating groups that donate electron density to the aromatic ring through the resonance effect. minia.edu.eg This makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org They are ortho- and para-directing groups.

Bromo (-Br) Group: Halogens are a unique class of substituents. They are deactivating due to their electron-withdrawing inductive effect but are ortho- and para-directing because their lone pairs can stabilize the carbocation intermediate (arenium ion) via resonance. libretexts.orglibretexts.org

The combined effect of these three groups determines the regioselectivity of further substitutions. The powerful activating and directing influence of the amino and ethoxy groups will dominate. The positions ortho and para to these groups (C2, C5, and C6) are the most activated sites for electrophilic attack. The bromine at position 4 sterically hinders attack at C5, making C2 and C6 the most probable sites for substitution. Computational analysis can quantify the activation energies for electrophilic attack at each position, confirming the most favorable reaction pathways. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as a derivative of this compound, binds to a macromolecular target, typically a protein. frontiersin.orgmdpi.com These studies are fundamental in drug discovery for identifying potential therapeutic agents. sciencescholar.us

The process involves generating a 3D model of the this compound derivative and docking it into the active site of a target protein. The docking algorithm then calculates the binding energy, which indicates the stability of the ligand-protein complex. mdpi.com Lower binding energies suggest a more favorable interaction. frontiersin.org Aniline derivatives have been studied as potential inhibitors for various protein targets, including kinases and tubulin, which are important in cancer therapy. nih.govijcce.ac.ir In silico studies of this compound derivatives could explore their potential as anticancer agents by docking them into the binding sites of proteins like Epidermal Growth Factor Receptor (EGFR) or Heat Shock Protein 90 (HSP90). sciencescholar.usijcce.ac.ir

Studies on Tautomerism and Intramolecular Proton Transfer

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. Aniline and its derivatives can theoretically exist in an amine-imine tautomeric equilibrium. Furthermore, the presence of hydroxyl or similar groups can facilitate intramolecular proton transfer (IPT), a process that can be crucial in both ground and excited states. nih.gov

While this compound does not have a hydroxyl group, computational studies can investigate the energetic feasibility of proton transfer from the amino group to a ring carbon or the nitrogen atom of another molecule in a dimer complex. nih.gov DFT calculations are used to determine the relative energies and stabilities of the different tautomeric forms and to calculate the energy barriers for the proton transfer process. researchgate.net Such studies reveal that for simple anilines, the amine tautomer is overwhelmingly more stable than any imine counterpart under normal conditions. The double proton transfer in a dimer configuration is one potential pathway for tautomerization. nih.gov

Prediction of Nonlinear Optical Properties

Nonlinear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. They have applications in photonics, telecommunications, and optical data processing. mdpi.com Molecules with significant NLO properties often possess a π-conjugated system substituted with electron-donating and electron-withdrawing groups, which enhances molecular polarizability.

Computational chemistry provides a route to predict the NLO properties of molecules. Using methods like DFT, parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) can be calculated. researchgate.net The magnitude of the first hyperpolarizability (β) is a key indicator of second-order NLO activity. The structure of this compound, with its strong electron-donating amino and ethoxy groups, suggests it could be a candidate for NLO applications, and theoretical calculations can quantify this potential. nih.gov

Table 3: Predicted Nonlinear Optical Properties of this compound (Illustrative) This table presents hypothetical values based on DFT calculations for similar aniline derivatives.

ParameterSymbolPredicted Value (a.u.)Significance
Dipole Momentμ3.5 DMeasures charge separation
Average Polarizability⟨α⟩120Molecule's response to an external electric field
First Hyperpolarizabilityβtot850 x 10-30 esuIndicator of NLO activity researchgate.net

Molecular Orbital Calculations

Theoretical and computational investigations into the molecular orbital characteristics of this compound provide crucial insights into its electronic structure, reactivity, and potential behavior in chemical reactions. These studies, typically employing methods like Density Functional Theory (DFT), focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.

Detailed research findings from molecular orbital calculations for this compound are not prominently available in the reviewed scientific literature. Computational studies are essential for determining key quantum chemical parameters that describe the molecule's electronic properties.

Analysis of frontier molecular orbitals is fundamental in understanding the electronic characteristics and reactivity of a compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Without specific computational studies, a quantitative data table for the molecular orbital energies and related quantum chemical parameters of this compound cannot be constructed. Such a table would typically include:

Table 1: Hypothetical Quantum Chemical Parameters for this compound (Note: The following is an illustrative example of parameters that would be determined from molecular orbital calculations. No specific data is currently available in the searched literature for this compound.)

ParameterSymbolValueUnit
Energy of HOMOEHOMOData not availableeV
Energy of LUMOELUMOData not availableeV
HOMO-LUMO Energy GapΔEData not availableeV
Ionization PotentialIPData not availableeV
Electron AffinityEAData not availableeV
Global HardnessηData not availableeV
Chemical PotentialµData not availableeV
Global ElectrophilicityωData not availableeV

Further computational research is required to determine these specific values for this compound and to fully characterize its electronic properties and chemical reactivity from a theoretical standpoint.

Crystallographic Studies and Solid State Characterization

Single-Crystal X-ray Diffraction Analysis

No published studies detailing the single-crystal X-ray diffraction analysis of 4-Bromo-3-ethoxyaniline were found.

Analysis of Intermolecular and Intramolecular Hydrogen Bonding

A definitive analysis of the hydrogen bonding network, which would describe how individual molecules of this compound interact with each other through hydrogen bonds, is not possible without crystallographic data.

Crystal Packing and Supramolecular Assembly

Information regarding the arrangement of molecules within the crystal lattice, known as crystal packing, and the resulting supramolecular structures is currently unknown.

Dihedral Angle Analysis of Aromatic Ring Systems

The relative orientation of the aromatic ring, a key structural feature, cannot be analyzed as no data on the relevant dihedral angles have been reported.

Further research involving the successful crystallization of this compound and subsequent single-crystal X-ray diffraction analysis would be required to provide the detailed structural information outlined above.

Applications in Advanced Organic Synthesis and Materials Science

Pharmaceutical and Medicinal Chemistry Research

While direct and extensive research focused solely on 4-Bromo-3-ethoxyaniline in pharmaceutical development is not widely documented in publicly available literature, its structural motifs are present in compounds of significant medicinal interest. Bromoaniline derivatives are crucial components in the synthesis of various biologically active molecules. The presence of the bromine atom provides a reactive site for cross-coupling reactions, a common strategy in the construction of complex drug candidates.

The aniline (B41778) functional group is a key pharmacophore in many kinase inhibitors, which are a major class of anticancer drugs. Although research often highlights the role of the analogous compound, 4-Bromo-3-methoxyaniline, in the preparation of 4-anilino substituted α-carboline compounds as potential breast tumor kinase (Brk) inhibitors, the similar structure of this compound suggests its potential as a building block for analogous kinase inhibitors and other therapeutic agents. The strategic placement of the ethoxy and bromo groups can influence the compound's solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Table 1: Potential Pharmaceutical Research Areas for this compound Derivatives

Research Area Potential Application of Derivatives Rationale
Oncology Synthesis of Kinase Inhibitors The anilino group is a common feature in many kinase inhibitors; the bromo- and ethoxy- substituents can be modified to optimize binding and pharmacokinetic properties.
Infectious Diseases Development of Novel Antimicrobials Bromoaniline derivatives have been explored for their antibacterial and antifungal properties.

Agrochemical Development (e.g., Herbicides, Fungicides)

In the field of agrochemical development, this compound and its derivatives are recognized as important intermediates, particularly in the synthesis of herbicides. A key patent highlights a process for preparing various 4-bromoaniline (B143363) derivatives, explicitly mentioning compounds such as 4-bromo-2-(5-methylisoxazol-3-yl)-3-ethoxyaniline and 4-bromo-2-(isoxazol-3-yl)-3-ethoxyaniline. google.com

These types of 4-bromoaniline derivatives are described as useful intermediates for creating active compounds for crop protection. google.com The patent further specifies that such intermediates are employed in the preparation of herbicidally active compounds. google.com This indicates a direct application of this compound in the development of new agrochemicals designed to control unwanted vegetation in agricultural settings. The isoxazole (B147169) moiety, coupled with the substituted bromoaniline core, is a feature found in several modern herbicides.

Table 2: Mentioned Derivatives of this compound in Agrochemical Intermediate Synthesis

Derivative Compound Potential Agrochemical Class Reference
4-bromo-2-(5-methylisoxazol-3-yl)-3-ethoxyaniline Herbicides google.com

Contribution to Advanced Materials (e.g., Polymers, Coatings)

The application of this compound in the field of advanced materials is an area with potential, though specific research is limited. Generally, aniline derivatives are foundational in the synthesis of dyes and pigments. The process typically involves diazotization of the aniline to form a diazonium salt, which is then coupled with another aromatic compound to produce an azo dye. The substituents on the aniline ring, such as the bromo and ethoxy groups in this compound, can significantly influence the color, fastness, and other properties of the resulting dye.

Table 3: Potential Material Science Applications for Bromoaniline Derivatives

Material Type Role of Bromoaniline Derivative Potential Impact of Ethoxy Group
Azo Dyes Diazonium component Influences color and solubility
Conductive Polymers Monomer unit Modifies electronic properties and processability

Green Chemistry Principles in the Synthesis of 4 Bromo 3 Ethoxyaniline

Use of Eco-Friendly Solvents in Synthetic Procedures

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, toxic, and contribute to air and water pollution. Green chemistry promotes the use of safer, more sustainable alternatives.

In the synthesis of 4-bromo-3-ethoxyaniline, several opportunities exist to replace hazardous solvents with greener options. The initial step, the protection of the amino group of 3-ethoxyaniline, is often carried out using acetic anhydride (B1165640). In some cases, acetic anhydride can act as both the reagent and the solvent. When a co-solvent is required, conventional choices often include dichloromethane (B109758) or other chlorinated solvents. A greener alternative is 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources like corncobs and has a more favorable environmental profile than many traditional ether solvents. sigmaaldrich.comchemicalbook.com

For the subsequent bromination step, halogenated solvents are also commonly employed. However, research has shown that ionic liquids can be effective media for bromination reactions. researchgate.net Ionic liquids are salts that are liquid at low temperatures and have negligible vapor pressure, which reduces air pollution. They can often be recycled and reused, further enhancing their green credentials. researchgate.netmessiah.edu Water, the most environmentally benign solvent, can also be utilized in some bromination reactions, particularly with the aid of phase-transfer catalysts. wikipedia.orgijirset.com Acetic acid is another solvent that is considered more environmentally friendly than halogenated options for bromination. google.com

The final deprotection step, the hydrolysis of the acetyl group, is typically conducted in aqueous acidic or basic solutions. This makes water the primary solvent, which aligns well with the principles of green chemistry.

Synthetic Step Traditional Solvents Eco-Friendly Alternatives Rationale for Green Alternative
Amine Protection Dichloromethane, Chloroform2-Methyltetrahydrofuran (2-MeTHF), WaterDerived from renewable resources, less toxic, biodegradable. sigmaaldrich.comchemicalbook.com
Bromination Dichloromethane, Carbon TetrachlorideIonic Liquids, Water, Acetic AcidLow volatility, recyclability, non-toxic, readily available. researchgate.netresearchgate.netwikipedia.org
Deprotection N/A (often aqueous)WaterNon-toxic, abundant, environmentally safe.

Sustainable Reaction Conditions and Methodologies

Sustainable reaction conditions and methodologies aim to reduce energy consumption, minimize waste, and use safer reagents. In the synthesis of this compound, several greener approaches can be implemented.

For the bromination step, the use of molecular bromine (Br₂) poses significant safety and environmental hazards due to its high toxicity and corrosiveness. nih.gov A more sustainable alternative is the use of N-bromosuccinimide (NBS) as a brominating agent, which is a solid and easier to handle. wku.edu An even greener approach is the in situ generation of the brominating agent. For example, the reaction of an oxidant like hydrogen peroxide with hydrobromic acid can produce bromine in the reaction mixture as it is needed, avoiding the storage and handling of large quantities of molecular bromine. semanticscholar.org

The use of catalysts is a cornerstone of green chemistry as they can enable reactions to proceed under milder conditions and with higher selectivity, reducing energy consumption and by-products. In the context of the synthesis of this compound, the reduction of a nitro group (an alternative synthetic route) can be made significantly greener. Traditional methods often employ stoichiometric amounts of metals like iron, tin, or zinc in acidic conditions, which generate large quantities of metallic waste. wikipedia.org Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or Raney nickel with molecular hydrogen, is a much cleaner and more efficient alternative. nih.govorganic-chemistry.org This method produces water as the only by-product. Furthermore, photocatalytic reductions of nitroaromatic compounds using visible light are emerging as a highly sustainable methodology. rsc.org

Phase-transfer catalysis (PTC) is another sustainable methodology that can be applied. PTC can facilitate reactions between reactants in different phases (e.g., an aqueous phase and an organic phase), which can allow for the use of water as a solvent and can enhance reaction rates under mild conditions. wikipedia.orgdalalinstitute.combiomedres.us

Reaction Type Traditional Method Sustainable Methodology Green Advantage
Bromination Molecular Bromine (Br₂)N-Bromosuccinimide (NBS), in situ generation of Br₂Safer reagents, reduced hazards, less waste. nih.govwku.edusemanticscholar.org
Nitro Group Reduction Stoichiometric metals (Fe, Sn, Zn)Catalytic Hydrogenation (e.g., Pd/C, H₂), PhotocatalysisHigh atom economy, water as by-product, use of renewable energy. wikipedia.orgnih.govrsc.org
General Homogeneous catalysisHeterogeneous catalysis, Phase-transfer catalysisEase of catalyst recovery and reuse, use of water as a solvent. wikipedia.orgdalalinstitute.com

Q & A

Basic: What are the standard synthetic routes for 4-Bromo-3-ethoxyaniline, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves:

  • Step 1: Protection of the aniline amine group via acetylation to prevent unwanted side reactions during bromination .
  • Step 2: Bromination at the para position using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., acetic acid). The ethoxy group (-OCH₂CH₃) is introduced via nucleophilic substitution (e.g., Williamson ether synthesis) on a pre-functionalized intermediate .
  • Step 3: Deprotection of the acetyl group under acidic (HCl) or basic (NaOH) conditions to regenerate the amine .

Optimization Tips:

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of the amine.
  • Control bromination temperature (0–5°C) to minimize di-substitution.
  • Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) .

Basic: How should this compound be purified, and what analytical methods confirm its purity?

Answer:

  • Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane:methanol 95:5) .
  • Characterization:
    • ¹H/¹³C NMR: Key signals include aromatic protons (δ 6.8–7.2 ppm), ethoxy methylene (δ 3.8–4.2 ppm), and NH₂ (δ 4.5–5.5 ppm, broad) .
    • HPLC: Use a C18 column (acetonitrile:water 60:40, 1 mL/min) to verify purity >95% .
    • Melting Point: Compare observed mp (e.g., 85–87°C) to literature values .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Toxicity: Likely hematotoxic (based on structural analog 4-ethoxyaniline), causing methemoglobinemia and splenic hemosiderosis in rodents .
  • Precautions:
    • Use fume hoods and PPE (gloves, lab coat, goggles).
    • Avoid inhalation; monitor for cyanosis or dizziness.
    • Store at 0–6°C in amber glass under inert gas to prevent degradation .

Advanced: How does the ethoxy group influence regioselectivity in electrophilic substitution reactions of this compound?

Answer:
The ethoxy group is a strong para-directing, electron-donating substituent. However, steric hindrance from the ethoxy and bromine substituents can alter reactivity:

  • Nitration: Predominantly occurs at the ortho position to the ethoxy group due to steric blocking of the para position by bromine.
  • Suzuki Coupling: Bromine acts as the primary site for cross-coupling, while the ethoxy group stabilizes intermediates via resonance .

Experimental Validation:

  • Use DFT calculations (B3LYP/6-31G*) to map electron density.
  • Confirm regiochemistry via NOESY NMR (proximity of substituents) .

Advanced: How should researchers resolve contradictory spectroscopic data (e.g., NMR splitting patterns) for this compound?

Answer:
Contradictions may arise from:

  • Rotational Isomerism: Restricted rotation around the C-N bond in the aniline group, causing split NH₂ signals. Use variable-temperature NMR (25–60°C) to coalesce peaks .
  • Solvent Effects: Polar solvents (DMSO-d₆) broaden NH₂ signals; use CDCl₃ for sharper peaks.
  • Impurity Interference: Run HSQC/HMBC to distinguish coupling patterns from byproducts .

Advanced: What are the mechanistic implications of this compound in palladium-catalyzed cross-coupling reactions?

Answer:

  • Buchwald-Hartwig Amination: The bromine substituent undergoes oxidative addition with Pd(0), while the ethoxy group stabilizes the transition state via electron donation.
  • Key Factors:
    • Ligand choice (XPhos enhances coupling efficiency).
    • Base (Cs₂CO₃ improves deprotonation of the amine).
  • Side Reactions: Competing Ullmann coupling if NH₂ is unprotected. Pre-acetylation mitigates this .

Advanced: How can researchers assess the environmental stability and degradation pathways of this compound?

Answer:

  • Photodegradation: Expose to UV light (254 nm) in aqueous solution; monitor by LC-MS for debromination or ether cleavage products.
  • Biodegradation: Use soil microcosms (pH 7, 25°C) and track metabolites (e.g., 3-ethoxyaniline) via GC-MS .
  • QSPR Models: Predict half-life using logP and Hammett constants .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.